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molecular formula C8H6BrNOS B8530312 2-Bromo-5-methylbenzo[d]thiazol-7-ol

2-Bromo-5-methylbenzo[d]thiazol-7-ol

Cat. No. B8530312
M. Wt: 244.11 g/mol
InChI Key: MXFVRRQFZKDIRE-UHFFFAOYSA-N
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Patent
US08987250B2

Procedure details

To a solution of 2-bromo-5-methyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (17.5 g, 71.24 mmol) in acetic acid (142 mL) at 80° C. was added dropwise bromine (3.30 mL, 64.12 mmol) over 30 minutes. Reaction mixture was stirred for 1 h at 80° C., cooled to room temperature and resulting solid collected by filtration. The filter cake was partitioned between dichloromethane/saturated sodium bicarbonate solution. The organic layer was washed with saturated sodium bicarbonate solution, brine, dried (MgSO4), filtered and concentrated. The residue was dissolved in dichloromethane (250 mL) and added dropwise over 2.5 h to a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (19.5 mL, 130 mmol) in dichloromethane (1.5 L) at 0° C. Reaction mixture was stirred for 30 minutes, quenched with 1N HCl and stirred for 5 minutes. The organic layer was washed with brine, dried (MgSO4), filtered and concentrated. Purification by CombiFlash (220 g, 5 to 40% EtOAc/Hex) gave impure product. Recystallization from hot EtOAc/Hex gave pure product. NMR (400 MHz, CDCl3): δ 7.42 (s, 1H), 6.65 (s, 1H), 2.44 (s, 3H).
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
142 mL
Type
solvent
Reaction Step One
Quantity
19.5 mL
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][C:4]2[C:10](=[O:11])[CH2:9][CH:8]([CH3:12])[CH2:7][C:5]=2[N:6]=1.BrBr.N12CCCN=C1CCCCC2.CCOC(C)=O>C(O)(=O)C.ClCCl>[Br:1][C:2]1[S:3][C:4]2[C:10]([OH:11])=[CH:9][C:8]([CH3:12])=[CH:7][C:5]=2[N:6]=1

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
BrC=1SC2=C(N1)CC(CC2=O)C
Name
Quantity
3.3 mL
Type
reactant
Smiles
BrBr
Name
Quantity
142 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
19.5 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
1.5 L
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred for 1 h at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
resulting solid
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
The filter cake was partitioned between dichloromethane/saturated sodium bicarbonate solution
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium bicarbonate solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane (250 mL)
CUSTOM
Type
CUSTOM
Details
Reaction mixture
STIRRING
Type
STIRRING
Details
was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
quenched with 1N HCl
STIRRING
Type
STIRRING
Details
stirred for 5 minutes
Duration
5 min
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by CombiFlash (220 g, 5 to 40% EtOAc/Hex)
CUSTOM
Type
CUSTOM
Details
gave impure product

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC=1SC2=C(N1)C=C(C=C2O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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